N-(2,4-dimethylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide
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Description
N-(2,4-dimethylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C22H23N3O2S2 and its molecular weight is 425.57. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The field has seen the development of various synthesis methods for related compounds, emphasizing efficiency and selectivity. For instance, novel derivatives have been prepared using carbodiimide condensation catalysis, showcasing a convenient and fast method for producing compounds with potentially similar structures or functionalities (Yu et al., 2014). These synthesis approaches are crucial for the development of new chemical entities that can be further explored for various applications.
Potential Applications
Several studies have highlighted the potential applications of compounds with structural or functional similarity in areas such as antimicrobial activity, antiallergy agents, and as intermediates for further chemical reactions. For example, compounds have been synthesized and tested for their antiallergy activity, revealing significant potency compared to known agents (Hargrave et al., 1983). Additionally, the creation of derivatives with specific inhibitory potential against enzymes or receptors indicates the relevance of these compounds in medicinal chemistry and pharmacological research.
Structural and Functional Insights
Research into similar compounds has also provided insights into their structural and functional properties, aiding in the understanding of their potential interactions and mechanisms of action. Studies on the synthesis and complexing properties of related acetamide derivatives demonstrate the utility of these compounds in various chemical and biological contexts, potentially including as carriers or inhibitors (Kosterina et al., 2004).
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S2/c1-14-4-7-17(8-5-14)23-21(27)13-29-22-24-18(12-28-22)11-20(26)25-19-9-6-15(2)10-16(19)3/h4-10,12H,11,13H2,1-3H3,(H,23,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBFPEIDBPPQEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=C(C=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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